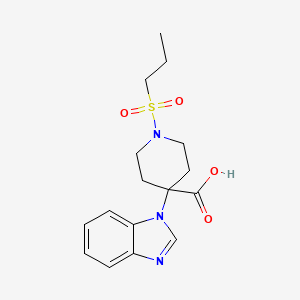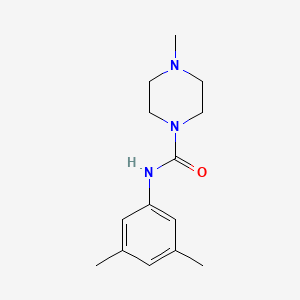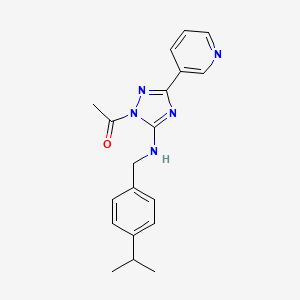
1-(2-methylphenyl)-4-(2-thienylsulfonyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-methylphenyl)-4-(2-thienylsulfonyl)piperazine, also known as TFMPP, is a psychoactive drug that belongs to the class of piperazine derivatives. TFMPP is commonly used as a recreational drug due to its euphoric and hallucinogenic effects. However, TFMPP has also gained attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
1-(2-methylphenyl)-4-(2-thienylsulfonyl)piperazine acts as a serotonin receptor agonist, specifically targeting the 5-HT1B and 5-HT2A receptors. By binding to these receptors, 1-(2-methylphenyl)-4-(2-thienylsulfonyl)piperazine can alter neurotransmitter release and modulate neuronal activity. This mechanism of action is similar to that of other psychoactive drugs, such as LSD and psilocybin.
Biochemical and Physiological Effects:
1-(2-methylphenyl)-4-(2-thienylsulfonyl)piperazine has been shown to have a variety of biochemical and physiological effects. In addition to increasing serotonin levels, 1-(2-methylphenyl)-4-(2-thienylsulfonyl)piperazine has been found to affect dopamine, norepinephrine, and GABA levels in the brain. 1-(2-methylphenyl)-4-(2-thienylsulfonyl)piperazine has also been shown to cause vasoconstriction and increase heart rate and blood pressure.
Advantages and Limitations for Lab Experiments
1-(2-methylphenyl)-4-(2-thienylsulfonyl)piperazine has several advantages for use in lab experiments. It is relatively easy to synthesize and can be used to study the effects of serotonin receptor agonists. However, 1-(2-methylphenyl)-4-(2-thienylsulfonyl)piperazine also has several limitations. It is a psychoactive drug, meaning that its effects may be difficult to control and may vary between individuals. Additionally, 1-(2-methylphenyl)-4-(2-thienylsulfonyl)piperazine has been found to have a high affinity for several other serotonin receptors, which may complicate its use in specific studies.
Future Directions
There are several potential future directions for research on 1-(2-methylphenyl)-4-(2-thienylsulfonyl)piperazine. One area of interest is its potential therapeutic applications, particularly as an antidepressant and anxiolytic. Additionally, further research is needed to fully understand the biochemical and physiological effects of 1-(2-methylphenyl)-4-(2-thienylsulfonyl)piperazine and its potential interactions with other drugs. Finally, 1-(2-methylphenyl)-4-(2-thienylsulfonyl)piperazine may be useful in studying the mechanisms of action of other psychoactive drugs, such as LSD and psilocybin.
Synthesis Methods
1-(2-methylphenyl)-4-(2-thienylsulfonyl)piperazine can be synthesized using a variety of methods, including the reaction of 2-thiophenesulfonyl chloride with 1-(2-methylphenyl)piperazine in the presence of a base. The resulting 1-(2-methylphenyl)-4-(2-thienylsulfonyl)piperazine can be purified using column chromatography.
Scientific Research Applications
1-(2-methylphenyl)-4-(2-thienylsulfonyl)piperazine has been studied for its potential therapeutic applications, including as an antidepressant and anxiolytic. In a study conducted on rats, 1-(2-methylphenyl)-4-(2-thienylsulfonyl)piperazine was found to increase serotonin levels in the brain, which is associated with improved mood and decreased anxiety. Additionally, 1-(2-methylphenyl)-4-(2-thienylsulfonyl)piperazine has been studied for its potential use in treating migraines and cluster headaches.
properties
IUPAC Name |
1-(2-methylphenyl)-4-thiophen-2-ylsulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S2/c1-13-5-2-3-6-14(13)16-8-10-17(11-9-16)21(18,19)15-7-4-12-20-15/h2-7,12H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJIZMTWKSKLDBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49816884 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(benzyloxy)benzyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5292075.png)

![N-{5-[(benzylthio)methyl]-1,3,4-thiadiazol-2-yl}-2-methoxyacetamide](/img/structure/B5292082.png)

![6-chloro-4-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-2H-1,4-benzoxazin-3(4H)-one hydrochloride](/img/structure/B5292097.png)
![2-(4-cyanophenoxy)-N-[4-(diethylamino)-2-methylphenyl]acetamide](/img/structure/B5292107.png)

![(3,4-dimethoxybenzyl)[2-(3,4-dimethoxyphenyl)ethyl]amine](/img/structure/B5292126.png)
![9-methyl-2-(methylamino)-3-{[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5292130.png)
![4-(4-fluoropiperidin-1-yl)-7-(isoxazol-3-ylcarbonyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5292132.png)
![(1R*,2R*,6S*,7S*)-4-[(1,1',3',5'-tetramethyl-1H,1'H-3,4'-bipyrazol-5-yl)carbonyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5292138.png)
![7-amino-3-(2-furyl)-8-(2-furylmethylene)-4-oxo-3,4-dihydro-8H-pyrrolo[2,1-c][1,4]thiazine-1,6-dicarbonitrile](/img/structure/B5292139.png)
![7-[(5-isopropyl-3-thienyl)carbonyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5292145.png)
